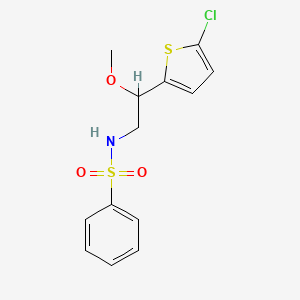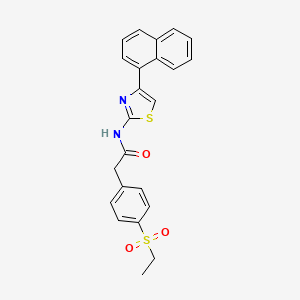
2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide, commonly known as EPTA, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological applications. EPTA belongs to the class of thiazole-based compounds and has been studied for its various biological activities.
Scientific Research Applications
Anti-Parkinson’s Activity
One of the significant applications of similar compounds includes their potential in anti-Parkinson's therapy. Compounds with a naphthalene bearing 4-thiazolidinone structure demonstrated potent free radical scavenging activity, which is closely relevant to clinical parkinsonism. This suggests their possible utility in the treatment of Parkinson's disease (Gomathy et al., 2012).
Chemical Properties and Applications
Studies on derivatives with similar structural components have been conducted to understand their chemical properties. For example, a study involving methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate provided insights into the electrophilic and nucleophilic nature of these compounds, highlighting their potential in various chemical applications (Gültekin et al., 2020).
Anticancer Potential
Compounds with a thiazole or thiadiazole base, similar in structure to the compound , have shown significant anticancer activity against various cancer cell lines, including cervical, breast, and colorectal cancer. This suggests a potential application in developing new anticancer therapies (Ekrek et al., 2022).
Anti-Inflammatory Applications
Similar compounds have also been evaluated for their anti-inflammatory properties. A study demonstrated the potential of amino thiazoles and related derivatives as anti-inflammatory agents, suggesting their relevance in the development of new anti-inflammatory drugs (Thabet et al., 2011).
Anti-HIV Activity
Naphthalene derivatives, similar to the compound , have been synthesized and evaluated for their anti-HIV activity, presenting a new lead in the development of antiviral agents (Hamad et al., 2010).
Antioxidant, Analgesic, and Anti-Inflammatory Actions
Heterocyclic novel derivatives, including naphthalen-2-yloxy derivatives, have been evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating their diverse pharmacological applications (Faheem, 2018).
Antibacterial and Antifungal Activities
Compounds with similar structures have demonstrated significant antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents (Patel et al., 2017).
properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-2-30(27,28)18-12-10-16(11-13-18)14-22(26)25-23-24-21(15-29-23)20-9-5-7-17-6-3-4-8-19(17)20/h3-13,15H,2,14H2,1H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXFRUJRMGQJLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(2,5-dimethylphenyl)methoxy]phenol](/img/structure/B2358017.png)


![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358022.png)

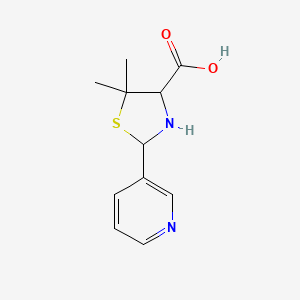
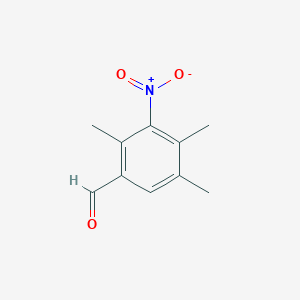
![6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2358028.png)
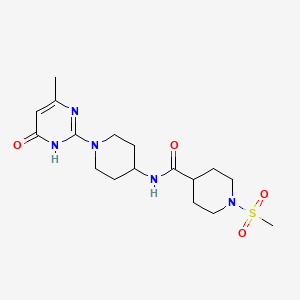
![2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2358032.png)
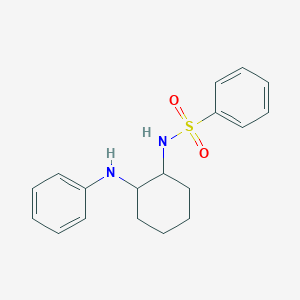
![2-Amino-6-[4-(6-chloro-2-pyridinyl)-1-piperazinyl]pyridine-3,5-dicarbonitrile](/img/structure/B2358036.png)
